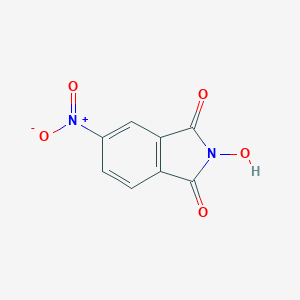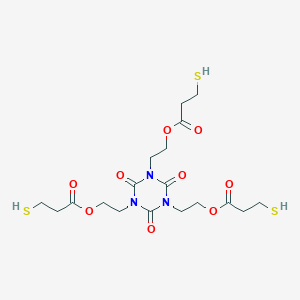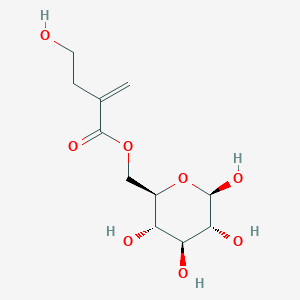
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, also known as HMBG, is a naturally occurring molecule found in various plant sources. It belongs to the class of compounds known as glucosides, which are composed of a sugar molecule attached to a non-sugar molecule. HMBG has been the subject of scientific research due to its potential therapeutic applications in various fields.
Scientific Research Applications
Insecticidal Activity Precursor
6-Tuliposide A, a compound closely related to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, was isolated from Spiraea thunbergii leaves. This compound is a precursor to tulipalin A, an insecticidal compound. Thus, it plays a significant role in the plant's defense mechanism against insects (Kim et al., 1999).
Synthesis of Methylene Bridged C-Disaccharides
In a study on the synthesis of methylene bridged C-disaccharides, 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose analogs were utilized. These compounds were important in the formation of C-C bond between reactants, leading to novel molecular structures (Giese et al., 1988).
Antagonistic Effects on Endotoxin
A compound structurally similar to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, E5564, was studied for its antagonistic effects on endotoxins. This research highlights the potential therapeutic applications of these glucopyranose derivatives in managing endotoxin-related diseases (Mullarkey et al., 2003).
Application in Cigarette Smoke Modification
Research involving the synthesis and pyrolysis of 6-O-Acetyl-2, 3, 4-tri-O-isovaleryl-α-D-Glucopyranose, a derivative of 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, showed that it can release isovaleric acid into cigarette smoke, indicating its potential use in modifying cigarette smoke properties (Saijing et al., 2012).
properties
CAS RN |
19870-31-6 |
|---|---|
Product Name |
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose |
Molecular Formula |
C11H18O8 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11-/m1/s1 |
InChI Key |
NABVFHUVYXEKSQ-ZBGLXGBJSA-N |
Isomeric SMILES |
C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Canonical SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
synonyms |
6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose 6-tuliposide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
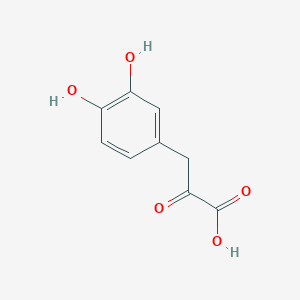
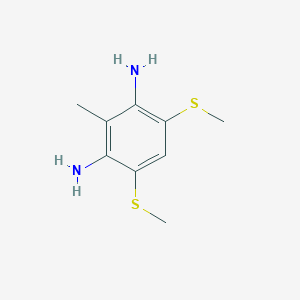
![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)
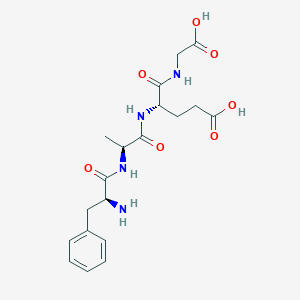
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
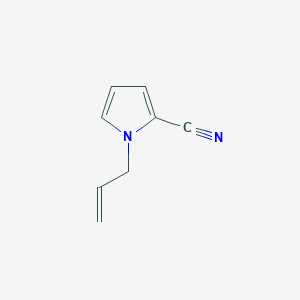
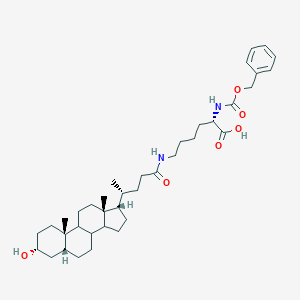
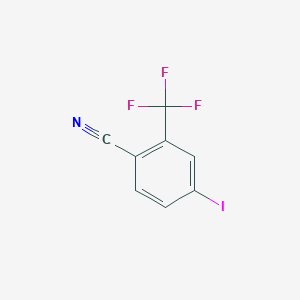
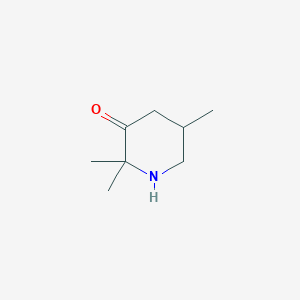
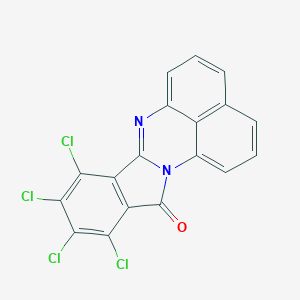
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
